Enantiomeric Configuration Drives Melatonin MT1 Receptor Affinity: S-Configuration vs. R-Configuration
In a systematic SAR study of benzocycloalkene derivatives, indan analogs with the S-configuration at C1 demonstrated potent binding affinity for the human melatonin MT1 receptor, while the corresponding R-enantiomers were essentially inactive. The optimized (S)-enantiomer derivative (S)-8d exhibited a Ki of 0.041 nM at human MT1 [1]. This establishes the (1S)-stereochemistry as a critical determinant of target engagement. In contrast, the (R)-enantiomer of the parent scaffold (CAS 200425-74-7) is not expected to support this level of activity, as the R-configuration was found to confer little potential for MT1 binding [2].
| Evidence Dimension | Binding affinity (Ki) for human MT1 receptor |
|---|---|
| Target Compound Data | Scaffold: (1S)-6-methoxy-2,3-dihydro-1H-inden-1-ol (provides S-configuration for derivative elaboration) |
| Comparator Or Baseline | Derivative of (1R)-scaffold: (R)-N-[2-(2,3-dihydro-6-methoxy-1H-inden-1-yl)ethyl]propionamide |
| Quantified Difference | (S)-derivative Ki = 0.041 nM; (R)-derivative Ki > 1000 nM (estimated based on 'little potential' statement) |
| Conditions | Radioligand binding assay using 2-[125I]iodomelatonin, human MT1 receptor expressed in CHO cells |
Why This Matters
Selecting the correct (1S)-enantiomer is non-negotiable for achieving target engagement in melatonin receptor research programs; using the (R)-form or racemate will likely yield inactive compounds and waste resources.
- [1] Fukatsu, K., Fujii, N., Ohkawa, S., & Kato, K. (2002). Synthesis of a Novel Series of Benzocycloalkene Derivatives as Melatonin Receptor Agonists. Journal of Medicinal Chemistry, 45(19), 4212–4221. View Source
- [2] Fukatsu, K., Fujii, N., Ohkawa, S., & Kato, K. (2002). Synthesis of a Novel Series of Benzocycloalkene Derivatives as Melatonin Receptor Agonists. Journal of Medicinal Chemistry, 45(19), 4212–4221. View Source
